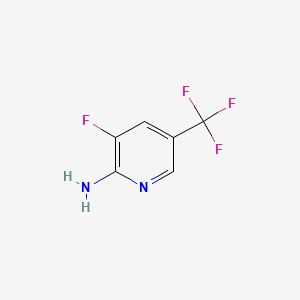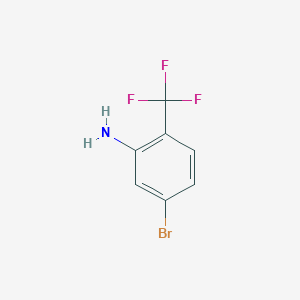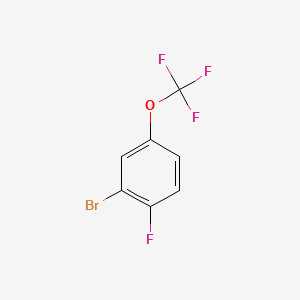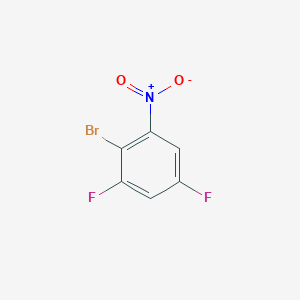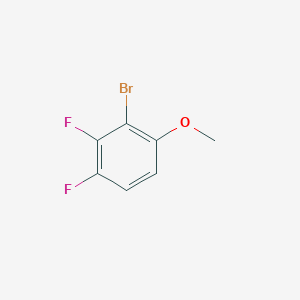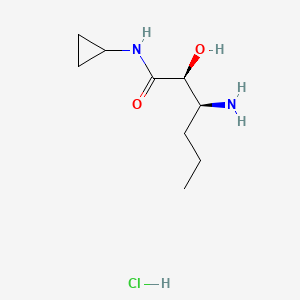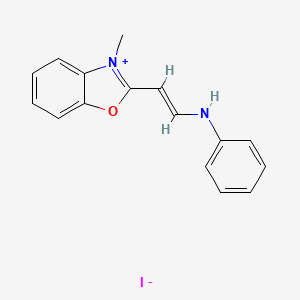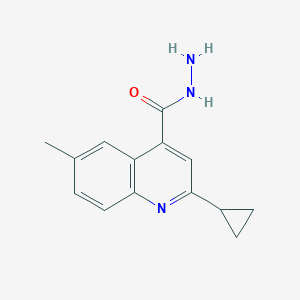
2-Cyclopropyl-6-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-6-methylquinoline-4-carbohydrazide (2-CMPQ-4-CH) is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a novel compound that has been synthesized in the laboratory and has been studied for its potential applications in the field of medicinal chemistry. 2-CMPQ-4-CH is a cyclic compound with a six-membered ring and two cyclopropyl groups. It is a member of the quinoline family of compounds and is derived from the cyclopropylmethylquinoline.
Scientific Research Applications
Synthesis and Characterization Saeed et al. (2014) synthesized various thio/semicarbazide derivatives using a similar compound, where methyl 2-(quinolin-8-yloxy) acetate was condensed with hydrazine hydrate to afford a carbohydrazide. These derivatives were characterized by spectroscopic techniques and elemental analyses, and one was confirmed by X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).
Biological Evaluation Boztaş et al. (2019) conducted a study involving bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Antimicrobial Study Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated them for antifungal and antibacterial activities. Their findings highlight the potential of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Anti-HIV Activity Hajimahdi et al. (2013) prepared 4-hydroxyquinoline-3-carbohydrazide derivatives and evaluated them for anti-HIV activity. Compounds showed moderate inhibitory properties against HIV-1 virus, indicating the potential of carbohydrazide derivatives in HIV treatment research (Hajimahdi, Zabihollahi, Aghasadeghi, & Zarghi, 2013).
Synthesis of New Compounds Aleksanyan and Hambardzumyan (2019) synthesized a substituted quinoline-6-carbohydrazide and reacted it with phenyl isothiocyanate to obtain phenylhydrazinecarbotioamide. This study contributes to the synthesis of new compounds for potential applications in various fields (Aleksanyan & Hambardzumyan, 2019).
Catalytic Reactions Yao et al. (2012) reported a tandem reaction involving N'-(2-alkynylbenzylidene)hydrazide and cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, demonstrating the compound's role in catalytic reactions (Yao, Yu, Mo, & Wu, 2012).
Anti-Inflammatory Activities Sultana et al. (2013) prepared 1,4-dihydroquinoline-3-carbohydrazide derivatives of gatifloxacin, identifying them as potent anti-inflammatory agents. This indicates the significance of carbohydrazide derivatives in developing new anti-inflammatory drugs (Sultana, Arayne, Naz, & Mesaik, 2013).
properties
IUPAC Name |
2-cyclopropyl-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-8-2-5-12-10(6-8)11(14(18)17-15)7-13(16-12)9-3-4-9/h2,5-7,9H,3-4,15H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVZRGYJKBAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-methylquinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
